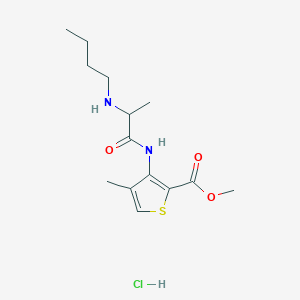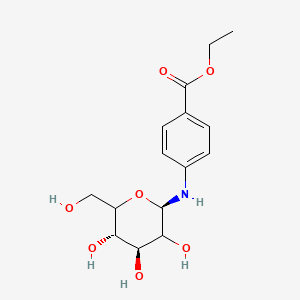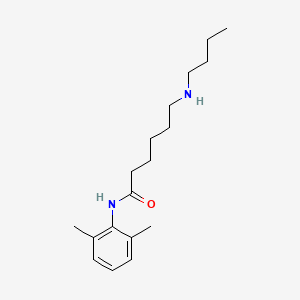
1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as an imidazole derivative and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Enantioseparation and Chromatography
- The compound's derivatives, particularly those with an imidazole ring, have been studied for enantiomeric resolution using high-performance liquid chromatography (HPLC). These derivatives show significant promise in chromatographic applications due to their distinct structural features impacting enantiomeric separation (Karakurt, Saraç, & Dalkara, 2012).
Heme Oxygenase-1 Inhibitors
- Some derivatives of this compound, specifically 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol, have been identified as potent and selective inhibitors of heme oxygenase-1 (HO-1), an enzyme with significant physiological implications. These derivatives have been separated using different chiral stationary phases in HPLC for medical research purposes (Ianni et al., 2020).
Synthesis and Organic Chemistry Applications
- The compound has been synthesized and analyzed for its properties in organic chemistry, demonstrating its versatility and applicability in synthesis methodologies (Kudzma & Turnbull, 1991).
Luminescence Sensing
- Derivatives of this compound have been utilized in the synthesis of lanthanide metal-organic frameworks, showing potential in fluorescence sensing, especially for benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).
Ring-Opening Polymerization
- Certain derivatives are used as initiators in the ring-opening polymerization of rac-lactide, a process crucial in the production of polylactic acid (PLA), a biodegradable polymer. These derivatives exhibit significant catalytic efficiency in the polymerization process (Otero et al., 2017).
Donor-Acceptor Capacities in Imidazole-Based Compounds
- Imidazole-based compounds, including those similar to 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol, have been studied for their electron donor-acceptor capacities. Such studies are crucial in understanding the electronic properties of these compounds and their potential applications in various fields, including materials science (Eseola, Adepitan, Görls, & Plass, 2012).
Antimicrobial Studies
- Derivatives of this compound have shown promise in antimicrobial studies, indicating potential use in developing new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physicochemical Characterization
- The compound's physicochemical properties and decomposition kinetics have been studied, contributing to a better understanding of its stability and potential applications in drug formulation (Pansuriya, Maguire, & Friedrich, 2016).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-5-4-6-11(10(9)2)13(3,16)12-7-14-8-15-12/h4-8,16H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFLYABQRDXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2=CN=CN2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol | |
CAS RN |
86347-12-8 | |
| Record name | Hydroxymedetomidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYMEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NX737JYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)





![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
